![molecular formula C9H9ClN2 B1610203 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole CAS No. 221548-24-9](/img/structure/B1610203.png)

6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole

Descripción general

Descripción

6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole, commonly referred to as 6-CDI, is an organic compound with a wide range of applications in synthetic organic chemistry, biochemistry, and pharmacology. 6-CDI is a versatile platform for the synthesis of a variety of compounds, including drugs, natural products, and other complex molecules.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Imidazole derivatives, including "6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole", are utilized in the synthesis of heterocyclic compounds. For example, 2,6-Dimethylpyridinium trinitromethanide has been used as a novel nanostructured molten salt and green catalyst for the efficient synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives, demonstrating the versatility of imidazole compounds in facilitating complex chemical reactions under environmentally friendly conditions (Zolfigol et al., 2015).

Medicinal Chemistry and Drug Design

Imidazole rings are prevalent in compounds with diverse biological activities. Their structural features allow for a wide range of interactions with enzymes and receptors, making them valuable scaffolds in drug design. Research into imidazole-based compounds has led to the development of potential anti-cancer, anti-inflammatory, antitubercular, and antimicrobial agents, among others. For instance, benzo[4,5]imidazo[2,1-b]-pyrimido[5,4-f][1,3,4]thiadiazepines have shown potential anti-HIV activity, highlighting the therapeutic potential of imidazole derivatives (Brukštus et al., 2000).

Ferroelectric and Antiferroelectric Properties

Imidazole derivatives can exhibit unique electronic properties such as ferroelectricity and antiferroelectricity at temperatures above room temperature. This makes them interesting for applications in electronic devices and materials science. For example, 2-methylbenzimidazole and its derivatives have demonstrated high electric polarization, suggesting potential for lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Antimicrobial and Antitubercular Activities

Imidazole-based compounds have also been explored for their antimicrobial and antitubercular activities. A series of 2-(benzylthio)-1H-benzo[d]imidazoles, for example, was synthesized and showed promising in vitro inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains, without apparent toxicity to mammalian cells. This research indicates the potential of imidazole derivatives as new anti-tuberculosis drug candidates (Rambo et al., 2021).

Sensing and Luminescence

Imidazole frameworks have been used in the development of luminescence sensors for detecting various chemicals, including benzaldehyde derivatives. Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have shown selective sensitivity and rapid fluorescence quenching, making them useful for environmental monitoring and chemical sensing applications (Shi et al., 2015).

Mecanismo De Acción

Target of Action

6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole, also known as 6-CHLORO-2,5-DIMETHYLBENZOIMIDAZOLE, is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological activities

Biochemical Pathways

Imidazole derivatives have been reported to affect various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Imidazole derivatives have been reported to show a broad range of biological activities .

Propiedades

IUPAC Name |

5-chloro-2,6-dimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYFYTRPWDXBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)N=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443355 | |

| Record name | 5-Chloro-2,6-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221548-24-9 | |

| Record name | 5-Chloro-2,6-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

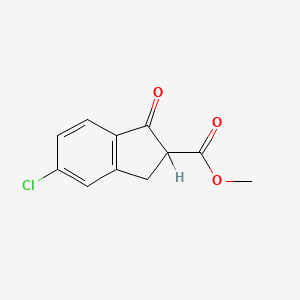

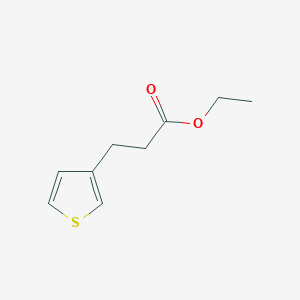

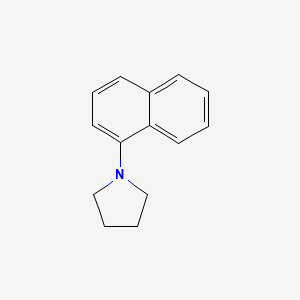

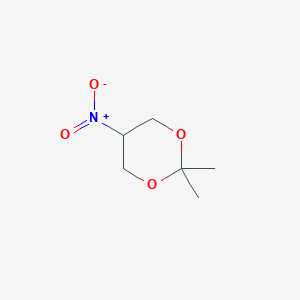

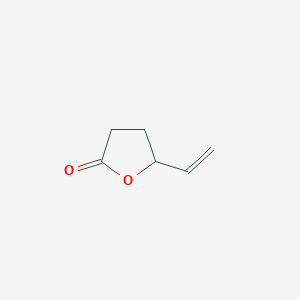

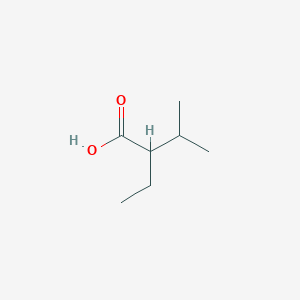

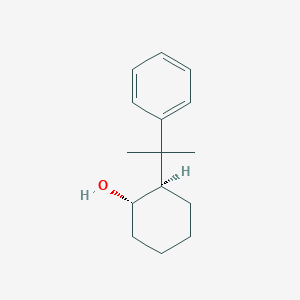

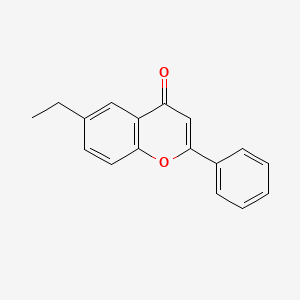

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)